molecular formula C26H22ClN3O2S B2501380 2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline CAS No. 380446-19-5

2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Cat. No.: B2501380
CAS No.: 380446-19-5
M. Wt: 475.99
InChI Key: HCQOFSHKBCGXRD-UHFFFAOYSA-N
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Description

2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a useful research compound. Its molecular formula is C26H22ClN3O2S and its molecular weight is 475.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of quinoline derivatives reveal their complex chemical properties and potential applications. One study describes the synthesis of a novel isoxazolequinoxaline derivative, highlighting its crystal structure, DFT calculations, and potential as an anti-cancer drug through docking studies against human proteins (N. Abad et al., 2021). This showcases the compound's intricate architecture and its potential therapeutic applications.

Optical Properties

The investigation of optical properties in quinoline derivatives, such as the study on 4-aryl-1H-pyrazolo[3,4-b]quinolines, provides insights into their application in materials science. The study analyzed absorption and emission spectra, offering a foundation for potential use in optoelectronic devices (K. Khachatryan et al., 2006).

Biological Activity

Research on the biological activities of pyrazoloquinoline derivatives has indicated their potential in pharmaceutical applications. For instance, derivatives of 2-chloroquinoline have shown antimicrobial and antiviral activities, highlighting their value in developing new therapeutic agents (T. S. Kumara et al., 2016).

Materials Science Applications

Quinoline derivatives also find applications in materials science, such as in the development of corrosion inhibitors for metals. A study demonstrated the use of quinoxaline derivatives as effective corrosion inhibitors for mild steel, combining computational and electrochemical analysis to understand their protective mechanisms (V. Saraswat & M. Yadav, 2020).

Photovoltaic Properties

The exploration of photovoltaic properties in quinoline derivatives, like the synthesis of 4H-pyrano[3,2-c]quinoline derivatives, underscores their potential in fabricating organic–inorganic photodiodes. These studies reveal how the structural modifications of quinoline derivatives can enhance their efficiency in solar energy conversion (H. Zeyada et al., 2016).

Properties

IUPAC Name

3-[2-(benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-17-8-11-19(12-9-17)24-16-25(30(29-24)33(31,32)21-6-4-3-5-7-21)22-15-20-13-10-18(2)14-23(20)28-26(22)27/h3-15,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQOFSHKBCGXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)C)Cl)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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